molecular formula C18H16N6OS2 B2530411 N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-90-7

N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2530411
CAS No.: 852375-90-7
M. Wt: 396.49
InChI Key: NTXGJUCLFGZBQZ-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent and cell-active allosteric inhibitor of the Src Homology 2 domain-containing Phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a central node in the RAS/MAPK signaling pathway, which is a critical driver of cell proliferation and survival and is dysregulated in a wide array of cancers. This compound functions by stabilizing SHP2 in its auto-inhibited conformation , thereby preventing its interaction with upstream signaling partners and subsequent activation of the RAS-ERK cascade. Its primary research value lies in interrogating the role of SHP2 in oncogenesis, particularly in RTK-driven and KRAS-mutant cancers where SHP2 is a key mediator of signaling. Researchers utilize this inhibitor to explore mechanisms of resistance to targeted therapies and to investigate rational combination treatment strategies, such as co-targeting SHP2 with MEK or RAF inhibitors. As a key tool compound in the SHP2 inhibitor class , it enables the study of oncogenic signaling networks and the evaluation of SHP2 as a therapeutic target in preclinical models.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c1-11-3-5-13(6-4-11)17-22-21-14-7-8-16(23-24(14)17)26-10-15(25)20-18-19-12(2)9-27-18/h3-9H,10H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXGJUCLFGZBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that exhibits significant biological activity due to its complex structure, which combines elements from thiazole, triazole, and pyridazine moieties. This article provides an overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C17H16N4O2S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

Key Structural Features:

  • Thiazole Ring: Known for its diverse pharmacological activities.
  • Triazole Moiety: Associated with anticancer and antimicrobial properties.
  • Pyridazine Component: Enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings often exhibit antimicrobial properties. For instance, derivatives of thiazole have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. In a comparative study, certain thiazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against various bacterial strains, which is notably lower than standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .

In particular, the compound’s structural analogs have demonstrated enhanced antifungal activity compared to their antibacterial effects. For example, a study highlighted that certain thiazole derivatives exhibited significant antifungal activity against pathogenic fungi, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The triazole derivatives are recognized for their anticancer properties. Research has shown that mercapto-substituted 1,2,4-triazoles possess chemopreventive effects and can inhibit cancer cell proliferation. The presence of the thioacetamide group in this compound may contribute to its ability to interact with cellular targets involved in cancer progression .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiazole and triazole rings can significantly influence the efficacy and potency of the compound. For example:

Modification Effect on Activity
Substitution on the thiazole ringEnhanced antibacterial activity against specific strains
Variations in triazole substituentsAltered anticancer potency; some derivatives showed increased efficacy in vitro

This table illustrates how specific modifications can lead to improved biological activities.

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated various thiazole derivatives against a panel of bacteria and fungi. The findings indicated that while many compounds had limited antibacterial activity (MICs > 100 μg/mL), several exhibited promising antifungal effects with MICs as low as 50 μg/mL .
  • Anticancer Potential:
    Research involving mercapto-triazoles demonstrated their ability to induce apoptosis in cancer cell lines. The compound's ability to inhibit key enzymes involved in cancer metabolism was noted as a significant mechanism of action .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance:

  • Antifungal Properties : Compounds similar to N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have shown effectiveness against Candida albicans and other fungal strains. Studies have demonstrated that these compounds can serve as medium-to-high-level disinfectants or antiseptics without being toxic to skin or mucous membranes .
  • Antibacterial Activity : Thiazole derivatives have been reported to exhibit potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For example, a study highlighted that certain thiazole compounds had minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 μg/mL against various bacterial strains .

Antitumor Effects

The compound's structure suggests potential anticancer properties. Research on similar derivatives has indicated that they may possess antitumor effects. For instance, certain triazole derivatives have been synthesized and evaluated for their anticancer activities, showing promising results in inhibiting tumor cell proliferation .

Anticoagulant Activity

Preliminary studies suggest that some synthesized compounds from the same chemical family may have anticoagulant effects, potentially increasing plasma rectification and bleeding times . This property could be beneficial in developing new anticoagulant medications.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazole derivatives demonstrated their effectiveness against various bacteria and fungi. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria using standard methods like the microdilution technique. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .

Case Study 2: Anticancer Research

In another investigation into the anticancer potential of triazole derivatives, researchers synthesized a range of compounds and evaluated their cytotoxicity against different cancer cell lines. The study found several candidates that significantly inhibited cell growth at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules to highlight key differences in substituents, pharmacodynamics, and bioactivity:

Key Structural Analogues

N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Differences: Replaces the 4-methylthiazole with a benzo[d]thiazole and substitutes the p-tolyl group with a 4-methoxyphenyl.

N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides

  • Differences : Features a pyridine ring instead of triazolopyridazine and lacks the thioether linkage.
  • Impact : The absence of the triazolopyridazine core reduces planar rigidity, which may decrease target affinity compared to the subject compound .

Impact: Limited bioavailability due to reduced structural complexity and lack of thioether-mediated solubility modulation .

Data Tables

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Bioactivity
N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C₂₀H₁₇N₇OS₂ 443.5 g/mol 4-methylthiazole, p-tolyl, triazolopyridazine Kinase inhibition (IC₅₀: 12 nM)
N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C₂₁H₁₆N₆O₂S₂ 448.5 g/mol Benzo[d]thiazole, 4-methoxyphenyl Anticancer (IC₅₀: 28 nM)
N-(4-Phenyl-2-thiazolyl)acetamide C₁₁H₁₀N₂OS 218.3 g/mol Phenyl, thiazole Antimicrobial (MIC: 50 µg/mL)

Q & A

Q. What regulatory guidelines should inform preclinical development of this compound?

  • Methodological Answer : Adhere to:
  • OECD 423 : Acute oral toxicity testing in rodents .
  • ICH M7 : Control mutagenic impurities (e.g., nitro intermediates) via genotoxicity assays (Ames test) .

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